

L-(+)-Threo-Chloramphenicol: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *L-(+)-Threo-chloramphenicol*

Cat. No.: *B148742*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

L-(+)-threo-chloramphenicol, the (1S,2S)-enantiomer of the broad-spectrum antibiotic chloramphenicol, serves as a critical tool in microbiological and biochemical research. While devoid of the significant antibacterial properties of its D-(-)-threo counterpart, its unique stereochemistry makes it an invaluable negative control for studying the specific mechanisms of action of chloramphenicol. This technical guide provides an in-depth overview of the physicochemical properties, biological activity, and experimental applications of **L-(+)-threo-chloramphenicol**.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of **L-(+)-threo-chloramphenicol** is essential for its proper handling, storage, and application in experimental settings.

Property	Value	Reference
CAS Number	134-90-7	[1]
Molecular Weight	323.13 g/mol	[1]
Molecular Formula	C ₁₁ H ₁₂ Cl ₂ N ₂ O ₅	[1]
Synonyms	Dextramycine, (+)- Chloramphenicol, (1S,2S)-2-(2,2-Dichloroacetamido)-1-(4-nitrophenyl)-1,3-propanediol	[1]
Appearance	White to off-white solid	
Solubility	Sparingly soluble in water. Soluble in ethanol, methanol, and DMSO.	

Biological Activity and Mechanism of Action

The biological activity of chloramphenicol is highly stereospecific. The D-(-)-threo isomer is the biologically active form, potently inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit and preventing the peptidyl transferase step.[2] In stark contrast, **L-(+)-threo-chloramphenicol** exhibits significantly reduced or no antibacterial activity.[3]

However, it is not entirely inert. Studies have shown that **L-(+)-threo-chloramphenicol** can inhibit protein synthesis in rabbit reticulocytes, suggesting a different mechanism of action or target specificity in eukaryotic systems compared to its D-(-)-threo isomer in prokaryotes.[4] Furthermore, while it does not inhibit mitochondrial protein synthesis in situ, it has been observed to affect the oxidative activity of isolated mitochondria.[5] This distinction makes it a useful tool for dissecting the specific effects of chloramphenicol on bacterial versus mitochondrial ribosomes and for investigating the broader cellular effects of this class of compounds beyond direct protein synthesis inhibition.

Comparative Inhibitory Activity of Chloramphenicol Isomers

Isomer	Relative Activity (Bacterial Growth Inhibition)	Effect on Mitochondrial Protein Synthesis (in situ)	Reference
D-(-)-threo- chloramphenicol	High	Inhibitory	[3] [5]
L-(+)-threo- chloramphenicol	Very Low / Inactive	No effect	[3] [5]
D-(-)-erythro- chloramphenicol	Low	-	[6]
L-(+)-erythro- chloramphenicol	Low	-	[6]

Experimental Protocols

The distinct biological activities of chloramphenicol stereoisomers necessitate robust analytical methods for their separation and quantification. This is particularly crucial for quality control and for research applications where the purity of a specific isomer is paramount.

Separation of Chloramphenicol Stereoisomers by Chiral HPLC-MS/MS

This method allows for the baseline separation and sensitive detection of all four stereoisomers of chloramphenicol.

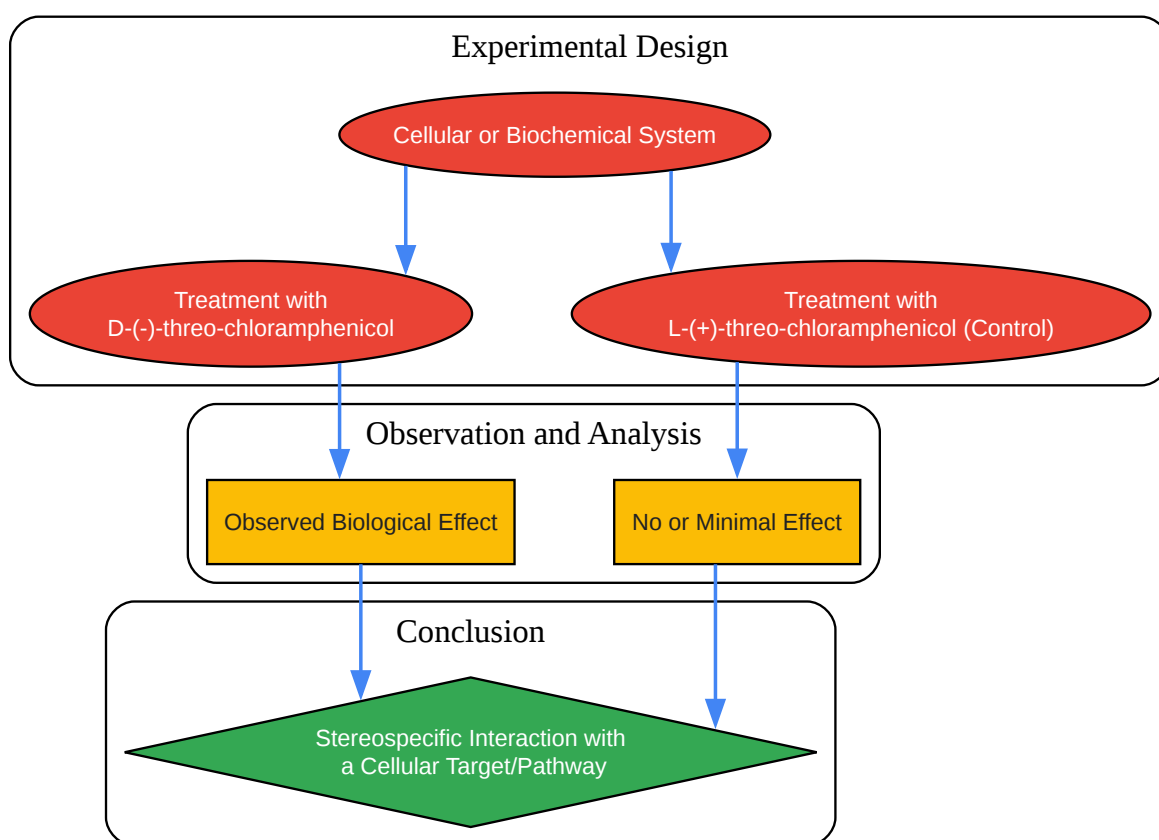
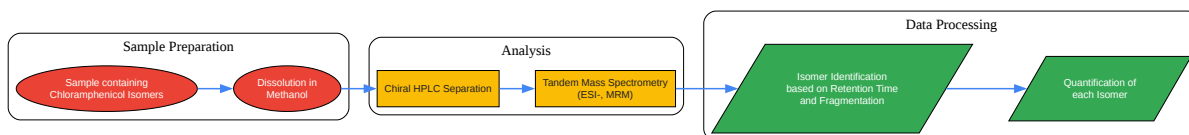
Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Chiral stationary phase column (e.g., α 1-acid glycoprotein)
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Methodology:

- Sample Preparation: Dissolve the sample containing the chloramphenicol isomers in a suitable solvent (e.g., methanol).
- Chromatographic Conditions:
 - Mobile Phase: Isocratic elution with a mixture of methanol and aqueous buffer (e.g., ammonium acetate). The exact ratio should be optimized for the specific column.
 - Flow Rate: Typically 0.5 - 1.0 mL/min.
 - Column Temperature: Maintained at a constant temperature (e.g., 25 °C) for reproducibility.
- Mass Spectrometric Detection:
 - Ionization Mode: Negative Electrospray Ionization (ESI-).
 - Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion (m/z 321) to specific product ions (e.g., m/z 152, 194, 257) for each isomer. The fragmentation patterns can aid in distinguishing between the isomers.

Workflow for Stereoisomer Analysis



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